(2-Fluorocyclopentyl)methanaminehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorocyclopentyl)methanaminehydrochloride typically involves the fluorination of cyclopentylmethanamine. One common method includes the reaction of cyclopentylmethanamine with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorocyclopentyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylmethanamine.
Substitution: Formation of various substituted cyclopentylmethanamine derivatives.
Scientific Research Applications
(2-Fluorocyclopentyl)methanaminehydrochloride is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of fluorinated compounds’ effects on biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Fluorocyclopentyl)methanaminehydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanamine: Lacks the fluorine atom, resulting in different reactivity and selectivity.
2-Fluorocyclopentylamine: Similar structure but different functional group, leading to varied applications.
Fluorinated amines: Share the fluorine atom but differ in the cyclopentyl ring structure
Uniqueness
(2-Fluorocyclopentyl)methanaminehydrochloride is unique due to its specific combination of a fluorine atom and a cyclopentyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research and industrial applications .
Properties
IUPAC Name |
(2-fluorocyclopentyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-6-3-1-2-5(6)4-8;/h5-6H,1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFQGBWOQCVVDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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